(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
Description
The compound "(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol" (hereafter referred to as Compound A) is a chiral polycyclic molecule featuring a pyran core with multiple hydroxyl and aromatic substituents. Key structural elements include:
- A 4-chloro-3-(4-ethoxybenzyl)phenyl group attached to the pyran ring.
- A hydroxymethyl group at position 4.
- Methoxy and diol groups at positions 2, 3, and 4, contributing to its stereochemical complexity.
This compound shares structural homology with SGLT2 inhibitors (e.g., dapagliflozin analogs) but differs in substituent patterns and stereochemistry .
Properties
Molecular Formula |
C22H25ClO6 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol |
InChI |
InChI=1S/C22H25ClO6/c1-3-28-17-7-4-14(5-8-17)10-15-11-16(6-9-19(15)23)22(27-2)21(26)20(25)12-18(13-24)29-22/h4-9,11-12,20-21,24-26H,3,10,13H2,1-2H3/t20-,21+,22-/m0/s1 |
InChI Key |
KDFRSUSFBDLIIP-BDTNDASRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H](C=C(O3)CO)O)O)OC)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C=C(O3)CO)O)O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of such complex substituted tetrahydropyran triols typically involves:
- Construction of the tetrahydropyran ring with controlled stereochemistry.
- Introduction of the aryl substituent bearing the 4-chloro-3-(4-ethoxybenzyl)phenyl group.
- Installation of hydroxyl and methoxy substituents.
- Protection and deprotection steps to manage multiple hydroxyl functionalities.
Key Synthetic Routes from Literature and Patents
Glycosylation Approach
- Starting from a suitably protected sugar derivative (e.g., methyl α-D-xylo- or glucopyranoside), the tetrahydropyran core is maintained.
- The aryl substituent (4-chloro-3-(4-ethoxybenzyl)phenyl) is introduced via a nucleophilic substitution or cross-coupling reaction on a halogenated sugar derivative or via a glycosylation reaction using an activated sugar donor and an aryl acceptor.
- Methoxylation at position 2 is achieved by methylation of the corresponding hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Hydroxymethyl groups are introduced or unmasked by selective deprotection of protected hydroxyl groups.
Reductive Alkylation and Ring Closure
- An alternative method involves reductive alkylation of a tetrahydropyran precursor with 4-chloro-3-(4-ethoxybenzyl)benzaldehyde or its derivatives.
- Subsequent ring closure and stereoselective hydroxylation steps yield the desired triol functionalities.
- This method requires careful control of stereochemistry using chiral catalysts or auxiliaries.
Patent-Described Synthesis (EP2187742B1)
- The European patent EP2187742B1 describes derivatives of (2S,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
- The synthesis involves multi-step reactions starting from protected sugar derivatives.
- Key steps include selective protection of hydroxyl groups, introduction of the aryl substituent via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, and final deprotection to yield the free triol.
- The patent emphasizes stereochemical control and purity for pharmaceutical application.
Methylation and Hydroxymethylation
- Methylation at the 2-position is often performed early in the synthesis to stabilize the intermediate.
- Hydroxymethyl groups at the 6-position are introduced via hydroxymethylation reactions, often using formaldehyde under basic or acidic catalysis.
- Subsequent oxidation or reduction steps adjust the oxidation state as needed.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of sugar hydroxyls | TBDMS-Cl, pyridine or similar | Protects primary/secondary hydroxyls for selectivity |
| 2 | Introduction of aryl group | Pd-catalyzed cross-coupling (Suzuki/Miyaura) or nucleophilic substitution | Attaches 4-chloro-3-(4-ethoxybenzyl)phenyl moiety |
| 3 | Methylation | Methyl iodide, base (e.g., K2CO3) | Methylates hydroxyl at position 2 |
| 4 | Hydroxymethylation | Formaldehyde, base or acid catalyst | Introduces hydroxymethyl group at position 6 |
| 5 | Deprotection | Acidic or fluoride ion (TBAF) conditions | Removes protecting groups to yield free triol |
| 6 | Purification | Chromatography, crystallization | Obtains pure target compound |
Analytical and Research Data
- Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy.
- Structural confirmation uses 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography when available.
- Mass spectrometry (HRMS) confirms molecular weight (approx. 468.9 g/mol).
- Optical rotation measurements verify stereochemistry.
Notes on Synthesis Challenges and Considerations
- The multiple chiral centers require careful stereochemical control during synthesis.
- Protection/deprotection strategies are critical to avoid side reactions and to achieve high yields.
- The presence of the 4-chloro substituent on the phenyl ring may influence reactivity and requires appropriate handling during coupling reactions.
- Scale-up for pharmaceutical use demands robust, reproducible methods with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group could be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group could be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.
Biology
Potential drug candidate: Due to its structural complexity, it might exhibit interesting biological activities, making it a candidate for drug development.
Medicine
Pharmacological studies: It could be investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Its unique chemical properties might make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Analogues
(a) Compound B : (2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Key Differences :
- Stereochemistry: Inversion at C2 (2R vs. 2S in Compound A).
- Functional Groups: Lacks the methoxy group at C2 and the dihydropyran system.
- Impact :
(b) Compound C : (2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)Thiophen-2-yl)Methyl)-4-Methylphenyl)-Tetrahydro-6-(HydroxyMethyl)-2-Methoxy-2H-Pyran-3,4,5-Triol
- Key Differences :
- Substituent: Thiophene-fluorophenyl group replaces the ethoxybenzyl-chlorophenyl group.
- Additional methyl group at the phenyl ring.
- Impact: Enhanced lipophilicity (logP increased by ~0.5 units) due to thiophene and fluorine . Potential for altered target binding (e.g., kinase inhibition vs. SGLT2) .
(c) Compound D : 2-(4-Fluorophenyl)-2,7-Dimethyl-2,3-Dihydro-4H,9H-Furo[3,2-c]Pyrano[3,4-e]Pyran-4,9-Dione
- Key Differences: Fused furopyranopyran-dione system instead of a dihydropyran-diol. Fluorophenyl and methyl groups dominate the structure.
- Impact: Higher melting point (176–178°C vs. Reduced solubility in aqueous media .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Formula | C22H27ClO7 | C21H25ClO6 | C25H26FO6S | C19H15FO5 |
| Molecular Weight (g/mol) | 438.90 | 408.87 | 473.54 | 342.32 |
| LogP (Predicted) | 2.1 | 1.8 | 2.6 | 1.9 |
| Melting Point (°C) | Not reported | Not reported | Not reported | 176–178 |
| Solubility | Moderate in DMSO | High in ethanol | Low in water | Insoluble in water |
| Key Hazards | H302, H315, H319, H335 | H302, H319, H372, H411 | Not reported | Not reported |
| References |
Biological Activity
The compound (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of the compound is with a molecular weight of 468.92 g/mol. It is characterized by several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.92 g/mol |
| Boiling Point | 651.3 ± 55.0 °C (Predicted) |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.47 ± 0.70 (Predicted) |
Antidiabetic Properties
Research indicates that this compound functions as an antidiabetic agent , potentially through mechanisms involving the modulation of glucose metabolism and insulin sensitivity. It has been studied for its effects on blood glucose levels and insulin secretion.
- Mechanism of Action : The compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues, which is crucial for managing type 2 diabetes.
Case Studies and Research Findings
-
Study on Glucose Regulation :
- A study highlighted the efficacy of the compound in lowering blood glucose levels in diabetic models. The results showed a significant reduction in fasting blood glucose levels compared to control groups.
- Findings : The compound demonstrated a dose-dependent effect on blood glucose regulation, with higher doses yielding more pronounced effects.
-
Insulin Secretion :
- Another investigation reported that treatment with this compound increased insulin secretion from pancreatic beta-cells.
- Implication : This suggests that the compound may not only improve insulin sensitivity but also enhance endogenous insulin production.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits beneficial biological activities, it also presents certain risks:
- Hazard Statements :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Precautionary measures should be taken when handling this compound to mitigate potential health risks.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol, and how do structural analogs inform optimization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including halogenation (e.g., chlorination at the 4-position) and etherification (e.g., methoxy and ethoxy groups). Structural analogs, such as [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride, suggest that protecting groups (e.g., benzyl or tert-butyldimethylsilyl) are critical for stereochemical control during dihydropyran ring formation . Optimization should focus on catalytic asymmetric synthesis to enhance enantiomeric excess, as seen in related tetrahydropyran derivatives .
Q. How can researchers characterize the stereochemical configuration and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use chiral HPLC or X-ray crystallography to confirm the (2S,3R,4S) configuration. Stability studies should mimic physiological conditions (pH 7.4, 37°C) and employ LC-MS to monitor degradation products. Comparative data from analogs like (2R,3R,4R,5S,6S)-2-(4-chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl) derivatives highlight the sensitivity of hydroxymethyl and diol groups to oxidative cleavage, necessitating inert atmospheres (N₂/Ar) during storage .
Q. What experimental designs are suitable for initial biological activity screening (e.g., enzyme inhibition, cellular uptake)?
- Methodological Answer : Adopt a tiered approach:
- In vitro : Use fluorescence polarization assays for enzyme interaction studies (e.g., glycosidases, kinases) due to the compound’s diol and hydroxymethyl moieties, which mimic carbohydrate substrates .
- Cellular uptake : Radiolabel the compound (e.g., with ³H or ¹⁴C) and apply confocal microscopy with fluorescent tags to track intracellular localization .
- Controls: Include structurally similar but inactive analogs (e.g., benzyloxy-substituted variants) to isolate functional group contributions .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility : Perform phase-solubility diagrams with cyclodextrins or lipid-based carriers, referencing protocols for methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, which shares hydrophobic aromatic groups .
- Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) and compare results with in vivo pharmacokinetic studies in model organisms (e.g., rodents). Adjust formulations using micellar or nanoemulsion systems if discrepancies arise .
Q. What computational and experimental methods validate the compound’s interaction with biological targets (e.g., receptors, DNA)?
- Methodological Answer :
- Docking simulations : Employ Schrödinger’s Glide or AutoDock Vina to model interactions with proteins like G-protein-coupled receptors (GPCRs), leveraging the compound’s ethoxyphenyl and dihydropyran motifs as key pharmacophores .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with mutagenesis studies to identify critical residues (e.g., serine or tyrosine in active sites) .
Q. How should researchers design long-term environmental impact studies for this compound, given its structural persistence?
- Phase 1 (Lab) : Assess abiotic degradation (hydrolysis, photolysis) under controlled UV light and aqueous conditions.
- Phase 2 (Field) : Use soil microcosms with LC-MS/MS to track metabolite accumulation. Include ecotoxicological endpoints (e.g., Daphnia magna mortality, algal growth inhibition).
- Data integration : Apply fugacity models to predict environmental partitioning based on logP and Henry’s Law constants derived from analogs .
Q. What strategies address contradictions in reported reaction yields during scale-up from milligram to gram quantities?
- Methodological Answer :
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent purity). For example, scale-up of similar dihydropyran derivatives showed that Pd/C catalyst deactivation occurs above 100 mg batches, requiring in situ regeneration .
- Analytical rigor : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates not visible via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
